8-Fluoroisoquinolina

Descripción general

Descripción

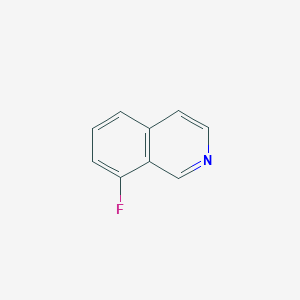

8-Fluoroisoquinoline is a fluorinated derivative of isoquinoline, a bicyclic aromatic heterocycle. Isoquinoline itself is a structural isomer of quinoline and is widely found in naturally occurring alkaloids.

Aplicaciones Científicas De Investigación

8-Fluoroisoquinoline has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

8-Fluoroisoquinoline is a fluorinated isoquinoline, a class of compounds that have attracted widespread attention due to their unique characteristics such as biological activities and light-emitting properties . .

Mode of Action

It is known that fluorinated isoquinolines exhibit various bioactivities , suggesting that they interact with their targets to induce changes in cellular function.

Biochemical Pathways

Given the bioactivity of fluorinated isoquinolines , it can be inferred that 8-Fluoroisoquinoline likely interacts with one or more biochemical pathways to exert its effects.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that 8-Fluoroisoquinoline has good bioavailability.

Result of Action

Given the known bioactivity of fluorinated isoquinolines , it can be inferred that 8-Fluoroisoquinoline likely induces changes at the molecular and cellular level.

Action Environment

It is known that environmental factors can influence the fluorescence of certain hydroxyquinolines , which may suggest that similar factors could potentially influence the action of 8-Fluoroisoquinoline.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroisoquinoline can be achieved through several methods:

Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.

Cyclization of Pre-Fluorinated Precursors: Another approach involves the cyclization of precursors that already contain a fluorinated benzene ring.

Industrial Production Methods: Industrial production of 8-Fluoroisoquinoline typically follows the direct fluorination method due to its efficiency and scalability. The use of continuous flow reactors and advanced fluorinating agents allows for the large-scale production of this compound with high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: 8-Fluoroisoquinoline undergoes various chemical reactions, including:

Electrophilic Substitution: The fluorine atom on the isoquinoline ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing fluorine atom.

Oxidation and Reduction: 8-Fluoroisoquinoline can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as silver nitrate and other electrophilic agents are commonly used.

Nucleophilic Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are typically used.

Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .

Comparación Con Compuestos Similares

6-Fluoroisoquinoline: Similar to 8-Fluoroisoquinoline but with the fluorine atom at the 6-position.

7-Fluoroisoquinoline: Another positional isomer with unique properties and applications.

Fluoroquinolines: These compounds have a similar fluorinated aromatic structure but differ in their core ring system, leading to distinct chemical and biological properties.

Uniqueness: 8-Fluoroisoquinoline is unique due to its specific fluorine substitution pattern, which imparts distinct electronic and steric effects.

Actividad Biológica

8-Fluoroisoquinoline is a derivative of isoquinoline, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. The introduction of a fluorine atom at the 8-position enhances the compound's pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of 8-fluoroisoquinoline, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of 8-Fluoroisoquinoline

The synthesis of 8-fluoroisoquinoline typically involves directed ortho-lithiation followed by nucleophilic substitution reactions. A notable method includes the synthesis of 8-fluoro-3,4-dihydroisoquinoline as a key intermediate, which can be transformed into various derivatives through reduction and alkylation processes. These derivatives have shown potential as central nervous system drug candidates due to their ability to interact with neurotransmitter systems .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoquinoline derivatives, including 8-fluoroisoquinoline. For instance, alkynyl isoquinolines have demonstrated significant bactericidal activity against Gram-positive bacteria, with compounds like HSN584 showing effectiveness against fluoroquinolone-resistant strains. The mechanism involves interference with bacterial biosynthetic pathways, particularly DNA and RNA synthesis .

Table 1: Antimicrobial Activity of Isoquinoline Derivatives

| Compound | Activity Type | Target Organism | Mechanism of Action |

|---|---|---|---|

| HSN584 | Bactericidal | Staphylococcus aureus | Inhibition of DNA/RNA biosynthesis |

| HSN739 | Bactericidal | Enterococcus faecalis | Disruption of cell wall biosynthesis |

Neuroprotective Effects

The neuroprotective potential of 8-fluoroisoquinoline has been explored in various studies. Compounds derived from isoquinolines have been shown to exhibit calcium channel blocking activity, which is beneficial in treating chronic pain and neurodegenerative disorders. For example, certain tetrahydroisoquinolines derived from 8-fluoroisoquinoline have been evaluated for their efficacy in modulating neurotransmitter release and protecting neuronal cells from oxidative stress .

Case Study 1: Antibacterial Efficacy

A study investigated the efficacy of alkynyl isoquinolines against resistant bacterial strains. The results indicated that HSN584 and HSN739 not only reduced bacterial viability significantly but also showed no rapid development of resistance in Staphylococcus aureus. This suggests that these compounds could serve as alternatives to conventional antibiotics .

Case Study 2: Neuroprotective Properties

In another study focusing on neuroprotection, researchers synthesized various derivatives of 8-fluoroisoquinoline and assessed their effects on neuronal cell lines subjected to oxidative stress. The findings revealed that specific derivatives exhibited protective effects by enhancing cellular antioxidant defenses and reducing apoptosis markers .

The biological activity of 8-fluoroisoquinoline can be attributed to several mechanisms:

- Nucleophilic Substitution : The fluorine atom enhances electrophilicity at the C-8 position, facilitating nucleophilic attack by various biological targets.

- Calcium Channel Modulation : Certain derivatives act as calcium channel blockers, influencing neurotransmitter release and providing neuroprotective effects.

- Interference with Nucleic Acid Synthesis : Antimicrobial activity is primarily due to the inhibition of DNA and RNA synthesis in target bacteria.

Propiedades

IUPAC Name |

8-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQUCBIWXJSBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650461 | |

| Record name | 8-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-00-9 | |

| Record name | 8-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.